1-Ethenyl-2-propadienylbenzene
Description
1-Ethenyl-2-propadienylbenzene is a hypothetical or lesser-known aromatic compound featuring a benzene ring substituted with two distinct unsaturated groups: an ethenyl (vinyl) group at position 1 and a propadienyl (allene) group at position 2. The propadienyl moiety (H₂C=C=CH-) introduces unique electronic and steric properties due to its conjugated double bond system, which may influence reactivity, stability, and applications in organic synthesis. Its structural analogs, such as substituted ethenylbenzenes and allene-containing aromatics, are better characterized .
Properties
CAS No. |
74410-89-2 |
|---|---|
Molecular Formula |
C11H10 |
Molecular Weight |
142.20 g/mol |
InChI |
InChI=1S/C11H10/c1-3-7-11-9-6-5-8-10(11)4-2/h4-9H,1-2H2 |
InChI Key |
NWCJOJJNQCIVGE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C=C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2-propadienylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common approach involves the reaction of benzene with ethenyl and propadienyl halides in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure the desired substitution .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the target compound.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-2-propadienylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the ethenyl and propadienyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halides, nitrating agents, alkyl halides, AlCl3, FeCl3.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
1-Ethenyl-2-propadienylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethenyl-2-propadienylbenzene involves its interaction with various molecular targets and pathways. The compound’s aromatic ring and substituents can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Ethenyl-2-propadienylbenzene with structurally related compounds from the evidence, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Reactivity Ethenyl vs. Ethynyl vs. Propadienyl: 1-ETHYNYL-2-METHOXYBENZENE (C₉H₈O) exhibits rigidity from the ethynyl group, favoring applications in rigid-rod polymers. In contrast, propadienyl’s cumulene structure may lead to instability but unique photochemical behavior .
Steric and Electronic Differences
- Methyl vs. Propadienyl : Methyl substituents (e.g., in 1-Ethenyl-2-methylbenzene) provide steric hindrance but minimal electronic effects. Propadienyl groups, however, delocalize electron density across the allene system, altering aromatic ring electrophilicity .
Applications
- Styrene analogs like 1-Ethenyl-3-methylbenzene (CAS 100-80-1) are used in polymer production, whereas 1-ETHYNYL-2-METHOXYBENZENE is a precursor in specialty chemicals . The hypothetical propadienyl derivative might serve in advanced materials or catalysis due to its unsaturated backbone.
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